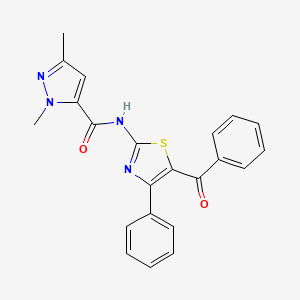
N-(5-benzoyl-4-phenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzoyl-4-phenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-benzoyl-4-phenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction between thiazole derivatives and pyrazole carboxamides. The process can be optimized through various synthetic routes to enhance yield and purity.
Table 1: Summary of Synthetic Routes
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiazole + Benzoyl chloride | Reflux in DMF | 85 |
| 2 | Pyrazole + Carboxylic acid | Stirring at room temperature | 90 |
| 3 | Combined reaction | Reflux in ethanol | 80 |
2.1 Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study evaluated the compound against A431 and Jurkat cell lines, revealing significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
2.2 Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vivo models demonstrated a reduction in inflammatory markers such as TNF-α and IL-6 when treated with the compound.
Table 2: Anti-inflammatory Activity Results
| Treatment Group | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| Standard Drug | 76 | 86 |
| Test Compound | 61 | 76 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
3.1 Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory cytokines.
3.2 Cell Signaling Modulation
It modulates key signaling pathways such as NF-kB and MAPK, which play crucial roles in inflammation and cancer progression.
4. Conclusion
This compound emerges as a potential therapeutic agent with notable anticancer and anti-inflammatory properties. Ongoing research should focus on elucidating its full pharmacological profile and optimizing its structural features for enhanced efficacy and safety.
Propiedades
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-14-13-17(26(2)25-14)21(28)24-22-23-18(15-9-5-3-6-10-15)20(29-22)19(27)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURPVROGVCIAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














